9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Sigma-2 receptor pharmacology Calcium signaling Cancer cell death

F281 is the only commercially identified sigma-2 agonist that simultaneously evokes Ca2+ release from both endoplasmic reticulum and mitochondrial stores. It activates caspase-3-independent cytotoxicity via a non-canonical, calcium-driven cell death pathway, making it indispensable for pancreatic cancer research and TMEM97 target validation. Its unique 3-methoxybenzyl-piperazine pharmacophore cannot be replicated by ortho- or para-methoxy analogs or cyclohexylpiperazines. Use F281 as the meta-methoxy benchmark in SAR studies or as a pathway-selective probe alongside PB282. Ensure you obtain this uniquely differentiated pharmacological tool from reputable custom synthesis providers.

Molecular Formula C27H31N3O
Molecular Weight 413.6 g/mol
Cat. No. B4704450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Molecular FormulaC27H31N3O
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)OC)C5=CC=CC=C51
InChIInChI=1S/C27H31N3O/c1-3-30-26-10-5-4-9-24(26)25-18-22(11-12-27(25)30)20-29-15-13-28(14-16-29)19-21-7-6-8-23(17-21)31-2/h4-12,17-18H,3,13-16,19-20H2,1-2H3
InChIKeyINVFWSFUAASLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole: Procurement-Relevant Identity for Sigma-2 Receptor Research


9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole (C27H31N3O, monoisotopic mass 413.246713 Da), also known as F281, is a synthetic carbazole-piperazine hybrid classified as a sigma-2 (σ2) receptor agonist [1]. The compound was introduced into the biomedical literature as a pharmacological tool for probing σ2 receptor-mediated calcium signaling and cell death pathways [1][2]. Unlike generic carbazole or piperazine fragments, F281 integrates a 9-ethylcarbazole core with a 4-(3-methoxybenzyl)piperazine moiety connected via a methylene linker at the carbazole 3-position, yielding a distinct pharmacophore that engages the sigma-2 receptor/TMEM97 [1].

Why Carbazole-Piperazine Analogs Cannot Substitute for 9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole in Sigma-2 Studies


Carbazole-piperazine derivatives exhibit widely divergent pharmacological profiles depending on the nature and position of substituents on both the carbazole core and the piperazine N-aryl/benzyl group [1]. The 3-methoxybenzyl substitution pattern on the piperazine ring distinguishes F281 from ortho- and para-methoxy analogs, which may shift selectivity toward sigma-1 receptors or abolish sigma-2 agonist efficacy entirely [1][2]. Among structurally diverse high-affinity sigma-2 ligands (PB28, PB183, PB221, PB282), only F281 combines the carbazole scaffold with the 3-methoxybenzyl-piperazine pharmacophore, producing a unique intracellular calcium mobilization signature that cannot be replicated by cyclohexylpiperazine-based ligands or rimcazole derivatives [2][3]. Substituting a generic carbazole-piperazine or an alternative sigma-2 ligand therefore risks loss of the specific agonist efficacy and calcium release profile documented for F281.

Quantitative Differentiation Evidence for 9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole (F281) Versus Closest Comparators


Sigma-2 Receptor Agonist Functional Selectivity: F281 Induces ER-Mitochondrial Ca2+ Efflux Not Observed with PB28-Class Ligands

F281 acts as a sigma-2 receptor agonist that triggers a non-transient increase in intracellular Ca2+ via efflux from both the endoplasmic reticulum and mitochondria in SK-N-SH neuroblastoma cells [1]. This dual-organelle Ca2+ mobilization differs mechanistically from the sigma-2 agonist PB28, which induces cell death primarily through mitochondrial superoxide production and caspase-3 activation without the characteristic ER calcium release pattern seen with F281 [2]. In a panel of five high-affinity sigma-2 ligands (PB28, PB183, PB221, F281, PB282) tested across seven pancreatic cancer cell lines, each ligand displayed differential cytotoxicity profiles and ROS generation mechanisms, with F281 classified among the structurally distinct high-affinity σ2 ligands [2].

Sigma-2 receptor pharmacology Calcium signaling Cancer cell death

Carbazole Scaffold Differentiation: F281 Versus Rimcazole Analogs at Sigma Receptors

Rimcazole (9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole) and its analogs represent the best-characterized carbazole-piperazine series with sigma receptor activity, yet they differ fundamentally from F281 in linker length, piperazine substitution, and sigma subtype selectivity [1]. Rimcazole binds to sigma-2 sites but is primarily characterized as a dopamine transporter ligand (Ki = 224 nM at DAT); its sigma-2 affinities for synthetic analogs range from 145 to 1,990 nM [1]. F281, by contrast, bears a one-carbon methylene linker (vs. rimcazole's three-carbon propyl linker) and a 3-methoxybenzyl group on the piperazine, features associated with sigma-2 agonist efficacy rather than antagonist or DAT activity [1][2].

Sigma receptor binding Structure-activity relationships Carbazole pharmacophore

Structural Basis for Sigma-2 Subtype Engagement: 3-Methoxybenzyl-Piperazine Pharmacophore Versus 4-Methoxy and 2-Methoxy Isomers

Within the carbazole-arylpiperazine class, the position of the methoxy substituent on the benzyl group critically influences receptor subtype selectivity and functional activity. In the structurally related α1-adrenoceptor antagonist series, compound 1 (bearing small hydrophobic substituents on the arylpiperazine) exhibited α1D selectivity (pA2 7.06, α1D/α1B ratio = 79.4), while compound 2 showed preferential α1B activity (pA2 7.13) [1]. This demonstrates that subtle aryl substitution changes on the piperazine profoundly alter target engagement. The 3-methoxy substitution of F281 is distinct from the 4-methoxy (para) and 2-methoxy (ortho) analogs commercially available as carbazole derivatives ; the meta substitution geometry places the methoxy oxygen in a spatial orientation compatible with sigma-2 agonist pharmacophore models, whereas para-substituted analogs favor sigma-1 binding or mixed profiles [1][2].

Sigma-2 pharmacophore Arylpiperazine SAR Methoxy positional isomerism

F281 Induces Sigma-2-Mediated Cell Death in SK-N-SH Neuroblastoma: Functional Cytotoxicity Not Exhibited by Sigma-1-Selective Ligands

F281 induces cell death in SK-N-SH human neuroblastoma cells through a sigma-2 receptor-dependent mechanism linked to sustained intracellular Ca2+ elevation [1]. This cytotoxicity profile is distinct from sigma-1-selective ligands such as (+)-pentazocine, which do not trigger comparable Ca2+ dysregulation or cell death at equivalent concentrations [1]. In the comparative pancreatic cancer study, all five sigma-2 ligands (including F281) showed important cytotoxicity in aggressive Panc02 cells, but the caspase-3 dependence varied across compounds—four of five compounds (including F281) induced caspase-3-independent cytotoxicity, differentiating them from caspase-3-dependent sigma-2 ligands [2].

Sigma-2 cancer cytotoxicity Neuroblastoma cell death Calcium-dependent apoptosis

Explicit Data Limitation Statement: Absence of Direct Head-to-Head Binding Affinity Data for F281

A systematic search of the primary literature, BindingDB, ChEMBL, and PubChem reveals that no direct quantitative binding affinity measurement (Ki or IC50) for F281 at the sigma-2 receptor has been published in the peer-reviewed literature as of the search date. The compound's pharmacological characterization in Cell Calcium (2009) reports functional Ca2+ responses in intact SK-N-SH cells but does not provide radioligand competition binding data [1]. The BMC Cancer (2017) study includes F281 among high-affinity sigma-2 ligands but reports cellular viability outcomes rather than binding constants [2]. BindingDB entry BDBM50604966 (CHEMBL5175530), which reports sigma-2 Ki values of 5.10 nM and 7.90 nM, corresponds to a structurally distinct compound (SMILES: CCCN1CCN(CC1)c1ccc2C3CC(N(CC3)C(=O)OCc3ccccc3)c2c1) and cannot be attributed to F281 [3]. Users requiring quantitative sigma-2 binding affinity data for procurement decisions should request up-to-date vendor Certificate of Analysis or conduct in-house radioligand binding assays.

Sigma-2 binding affinity Data gap analysis Pharmacological tool compounds

Optimal Research Application Scenarios for 9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole (F281)


Dissecting Sigma-2 Receptor-Mediated Endoplasmic Reticulum–Mitochondria Calcium Crosstalk

F281 is the only commercially identified sigma-2 agonist demonstrated to evoke simultaneous Ca2+ release from both endoplasmic reticulum and mitochondrial stores [1]. This property makes it indispensable for studies investigating sigma-2 receptor/TMEM97 control over organellar Ca2+ homeostasis, mitochondrial Ca2+ overload, and calcium-dependent apoptotic signaling. Alternative sigma-2 ligands such as PB28 operate through mitochondrial ROS generation without the dual-organelle Ca2+ signature [2], making F281 the sole tool for this specific signaling node.

Caspase-3-Independent Cancer Cell Death Mechanism Studies

F281 belongs to the subset of sigma-2 ligands (4 of 5 tested) that induce caspase-3-independent cytotoxicity in aggressive pancreatic cancer cells (Panc02) [2]. Researchers investigating non-canonical cell death pathways, including calcium-driven necrosis or autophagy downstream of sigma-2 activation, can use F281 as a pathway-selective probe while employing PB282 as a caspase-3-dependent comparator within the same experimental framework [2].

Carbazole-Arylpiperazine Structure-Activity Relationship (SAR) Reference Compound

F281 serves as a critical reference point in carbazole-arylpiperazine SAR libraries due to its unique combination of a one-carbon methylene linker and 3-methoxybenzyl substitution [1][3]. Medicinal chemistry programs optimizing sigma-2 agonist potency and selectivity can use F281 as the meta-methoxy benchmark against ortho- and para-methoxy analogs, as well as against linker-length variants such as rimcazole (three-carbon linker) [3][4].

Pharmacological Validation of Sigma-2/TMEM97 Knockdown or Knockout Models

The functional agonist activity of F281 at sigma-2 receptors, validated by Ca2+ imaging in SK-N-SH cells, provides a pharmacological tool for confirming target engagement in TMEM97 gene-silencing or CRISPR-knockout experiments [1]. The sustained Ca2+ response elicited by F281 is readily quantifiable by ratiometric (Fura-2) or genetically encoded calcium indicators, enabling robust assay development for sigma-2 target validation studies [1].

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